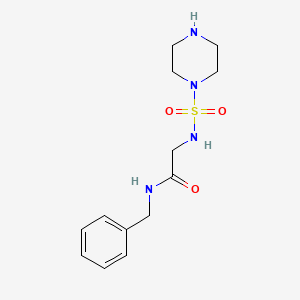

N-Benzyl-2-(piperazine-1-sulfonamido)acetamide

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound, as per IUPAC rules, is N-Benzyl-2-[(piperazine-1-sulfonyl)amino]acetamide . This nomenclature reflects its core structure: an acetamide backbone substituted at the second carbon with a piperazine-1-sulfonamide group and a benzyl group attached to the amide nitrogen. The SMILES notation (O=C(CNS(=O)(=O)N1CCNCC1)NCc1ccccc1) further clarifies the connectivity, highlighting the sulfonamide bridge between the piperazine ring and the acetamide moiety. The CAS registry number 1292502-99-8 serves as a unique identifier for this compound in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of N-Benzyl-2-(piperazine-1-sulfonamido)acetamide is C₁₃H₂₀N₄O₃S , corresponding to a molecular weight of 312.39 g/mol . The formula accounts for:

- 13 carbon atoms (including the benzyl aromatic ring and acetamide chain),

- 20 hydrogen atoms ,

- 4 nitrogen atoms (from the piperazine and sulfonamide groups),

- 3 oxygen atoms (from the carbonyl and sulfonyl groups),

- 1 sulfur atom (in the sulfonamide functional group).

A mass spectrometry analysis would theoretically yield a molecular ion peak at m/z 312.39, with fragmentation patterns arising from cleavage at the sulfonamide (–SO₂–) and amide (–CONH–) bonds.

Crystallographic Data and Conformational Studies

While no direct crystallographic data for this specific compound is available in the provided sources, insights can be extrapolated from structurally analogous piperazine sulfonamides. For example, X-ray studies of HIV-1 protease inhibitors containing piperazine sulfonamide cores reveal that the sulfonyl group adopts a planar geometry, forming hydrogen bonds with adjacent residues. Molecular modeling suggests that the benzyl group in this compound likely occupies an equatorial position on the piperazine ring to minimize steric hindrance, while the acetamide chain extends outward, enabling potential interactions with biological targets.

Conformational flexibility is influenced by:

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The benzyl group’s aromatic protons resonate as a multiplet at δ 7.2–7.4 ppm .

- The methylene protons adjacent to the amide nitrogen (–CH₂–NH–CO–) appear as a triplet near δ 3.3 ppm , split by coupling with the NH group.

- Piperazine ring protons exhibit signals at δ 2.8–3.1 ppm (N–CH₂– groups) and δ 2.5–2.7 ppm (CH₂–SO₂–).

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands include:

- ~1650 cm⁻¹ : Stretching vibration of the amide carbonyl (C=O).

- ~1320 cm⁻¹ and ~1150 cm⁻¹ : Asymmetric and symmetric stretching of the sulfonyl group (SO₂).

- ~3300 cm⁻¹ : N–H stretching from the secondary amide.

Mass Spectrometry (MS)

The electron ionization (EI) spectrum would feature:

Thermodynamic Properties

Melting Point and Stability

Experimental melting point data for this compound is not publicly available. However, structurally related piperazine sulfonamides exhibit melting points in the range of 180–220°C , depending on crystallinity and hydrogen-bonding capacity. The compound is typically reported as stable under standard storage conditions (room temperature, inert atmosphere).

Solubility

Preliminary solubility data suggest:

- High solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to hydrogen-bond acceptor sites on the sulfonamide and amide groups.

- Moderate solubility in water (~5–10 mg/mL at 25°C), enhanced under acidic or basic conditions via protonation/deprotonation of the piperazine nitrogen atoms.

Partition Coefficient (LogP)

Computational estimates using the XLogP3 method predict a logP value of 1.2–1.8 , indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Properties

Molecular Formula |

C13H20N4O3S |

|---|---|

Molecular Weight |

312.39 g/mol |

IUPAC Name |

N-benzyl-2-(piperazin-1-ylsulfonylamino)acetamide |

InChI |

InChI=1S/C13H20N4O3S/c18-13(15-10-12-4-2-1-3-5-12)11-16-21(19,20)17-8-6-14-7-9-17/h1-5,14,16H,6-11H2,(H,15,18) |

InChI Key |

IMIMKKFQPWVTFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)NCC(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(piperazine-1-sulfonamido)acetamide typically involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group, followed by the addition of acetamide to complete the synthesis. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(piperazine-1-sulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The sulfonamide group can be reduced to form amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or sodium methoxide in polar aprotic solvents.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Benzyl-2-(piperazine-1-sulfonamido)acetamide and its derivatives have been extensively studied for their potential therapeutic effects. The following are key areas of interest:

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that specific substitutions at the C(3) site enhance anticonvulsant activity, with certain derivatives showing efficacy comparable to established anticonvulsants like phenytoin . The most potent compounds in this category, such as N-benzyl-2-acetamido-3-methoxypropionamide, displayed effective ED50 values in animal models, underscoring their potential for treating epilepsy.

Antimicrobial and Anticancer Properties

This compound derivatives have also been evaluated for antimicrobial and anticancer activities. Various studies have synthesized and tested these compounds against a range of bacterial strains and cancer cell lines. For instance, certain derivatives demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as potent anticancer activity against human colorectal carcinoma cells . The presence of specific functional groups appears to enhance the efficacy of these compounds.

Biological Screening Applications

The compound has shown promise in biological screening, particularly in the realm of fingerprint detection. A study highlighted its utility in latent fingerprint analysis, where certain derivatives exhibited excellent adhesion properties without the need for dense dusting materials. This makes them suitable for detecting fingerprints on various surfaces, which can be crucial in forensic investigations .

Case Study 1: Anticonvulsant Efficacy

In a detailed investigation, twelve derivatives of N-benzyl-2-acetamidopropionamide were synthesized. Among these, two oxygen-substituted variants displayed remarkable anticonvulsant activities with ED50 values significantly lower than those of other compounds within the same class. The stereochemistry of these compounds played a critical role in their effectiveness .

Case Study 2: Antimicrobial Screening

A series of N-benzyl derivatives were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that specific substitutions led to enhanced activity against resistant strains, making these compounds candidates for further development as antibiotics .

Summary of Key Findings

Mechanism of Action

The mechanism of action of N-Benzyl-2-(piperazine-1-sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition disrupts the production of folate, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s piperazine-sulfonamido group distinguishes it from other N-benzyl acetamide derivatives. Key structural analogs include:

Key Observations :

- Piperazine Modifications : The sulfonamido group in the target compound introduces strong hydrogen-bonding capacity compared to the cinnamyl group in ’s analog, which may enhance target binding specificity .

- Tetrahydroisoquinoline Analogs: Compounds 51–55 () replace the piperazine with a tetrahydroisoquinoline core, improving CNS permeability and orexin-1 receptor selectivity (>100-fold vs. orexin-2) .

- Enzyme Inhibition : Compound 4d () shares a sulfonamide group but incorporates a tetrazole-thioether, showing potent in vitro enzyme inhibition (IC₅₀ < 1 µM) .

Physicochemical and Pharmacological Profiles

- Solubility and Permeability: The target compound’s sulfonamido group may reduce lipophilicity compared to cinnamyl-piperazine analogs (Predicted LogP: ~2.5 vs. Tetrahydroisoquinoline derivatives (e.g., 12a–d in ) with methoxy/propoxy groups show enhanced CNS permeability .

- Receptor Binding: Piperazine-sulfonamido motifs are common in acetylcholinesterase (AChE) inhibitors (), whereas tetrahydroisoquinolines target orexin receptors .

- Safety : Unlike nitroimidazole analogs (e.g., benznidazole, ), the target compound’s lack of nitro groups may reduce neurotoxicity risks .

Biological Activity

N-Benzyl-2-(piperazine-1-sulfonamido)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzyl group, a piperazine ring, and a sulfonamide moiety attached to an acetamide backbone. The synthesis typically involves the following steps:

-

Formation of N-Benzylpiperazine :

- Reaction of piperazine with benzyl halide.

-

Sulfonamide Formation :

- N-Benzylpiperazine reacts with sulfonyl chloride to yield N-Benzyl-2-(piperazine-1-sulfonamido).

-

Acetamide Formation :

- The final step involves the reaction with acetic anhydride to produce this compound.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies indicate that it acts as an inhibitor of carbonic anhydrases, which are enzymes critical for various physiological processes. This inhibition can lead to antibacterial effects, particularly against Gram-positive and Gram-negative bacteria .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 12.5 - 25 |

| Ciprofloxacin | Control | 2 |

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound possess anticonvulsant properties. A study found that certain derivatives exhibited significant protective effects in seizure models, with effective doses comparable to established anticonvulsants like phenytoin .

| Derivative | ED50 (mg/kg) | Route |

|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Intraperitoneal |

| Phenytoin | 6.5 (i.p.) | Intraperitoneal |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Piperazine Ring : Enhances biological activity and is associated with various pharmacological effects.

- Sulfonamide Moiety : Known for antibacterial properties and enhances the compound's interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. Results indicated that it had a significant inhibitory effect on Staphylococcus aureus, with MIC values suggesting potent activity .

Case Study 2: Anticonvulsant Testing

A series of derivatives were evaluated for their anticonvulsant properties in animal models. The results showed that specific modifications to the piperazine ring enhanced efficacy, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for N-Benzyl-2-(piperazine-1-sulfonamido)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-sulfonamide core. Key steps include:

- Sulfonamide formation : Reacting piperazine with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in dichloromethane) to form the sulfonamide intermediate .

- Acetamide coupling : Introducing the benzyl-acetamide moiety via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetamide with benzylamine derivatives in ethanol under reflux .

- Purification : Techniques like silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensure high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 300 MHz in CDCl₃) identify key signals, such as benzyl CH₂ (δ ~4.5 ppm) and piperazine protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) with accuracy <5 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond lengths and angles critical for understanding stereochemistry .

Q. What biological targets are commonly associated with this compound?

- Kinase inhibition : Structural analogs (e.g., thiazolyl acetamides) show Src kinase inhibition via competitive binding to the substrate site .

- Antimicrobial activity : Piperazine-sulfonamide derivatives disrupt bacterial cell wall synthesis or enzyme pathways (e.g., dihydrofolate reductase) .

- Neuroreceptor modulation : Similar N-benzyl acetamides act as orexin-1 receptor antagonists, suggesting CNS permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfonamide formation but require strict temperature control (e.g., 0–5°C) to minimize side reactions .

- Catalysts : Tetrabutylammonium iodide (TBAI) improves alkylation efficiency in acetamide coupling by phase-transfer catalysis .

- Workup optimization : Sequential washes (NaHCO₃, brine) after extraction remove acidic/byproduct impurities, improving HPLC purity to >98% .

Q. How can contradictions in biological activity data be resolved?

- Orthogonal assays : Combine enzyme inhibition (IC₅₀) with cell-based viability assays (MTT) to distinguish direct target effects from cytotoxicity .

- Structural validation : Re-determine crystal structures (SHELX) to confirm binding modes and rule out polymorphic variations .

- Batch reproducibility : Standardize synthetic protocols (e.g., solvent purity, reaction time) to minimize batch-to-batch variability .

Q. What in silico approaches predict binding affinity and selectivity?

- Molecular docking : Software like AutoDock Vina models interactions with kinase ATP pockets (e.g., Src kinase PDB: 2SRC), highlighting key hydrogen bonds with sulfonamide oxygen .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, identifying residues critical for selectivity over off-targets (e.g., EGFR) .

Q. What is the mechanistic basis for enzyme inhibition by this compound?

- Competitive inhibition : Structural analogs (e.g., KX2-391) bind to the substrate-binding site of Src kinase, blocking ATP access (Ki ~2 nM) .

- Allosteric modulation : Piperazine flexibility allows conformational changes in target enzymes (e.g., α-glucosidase), disrupting catalytic activity .

- Covalent binding : Electrophilic substituents (e.g., methylsulfonyl) may form irreversible adducts with catalytic cysteine residues .

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

- Substituent variation : Replace benzyl with substituted aryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on kinase inhibition .

- Bioisosteric replacement : Swap piperazine with morpholine or thiomorpholine to evaluate impact on solubility and CNS penetration .

- Pharmacophore mapping : Overlay active/inactive analogs (e.g., using PyMOL) to identify essential moieties (e.g., sulfonamide for hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.